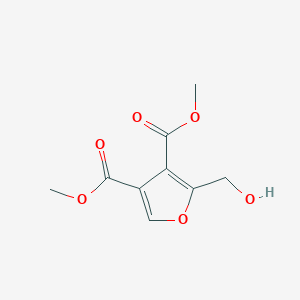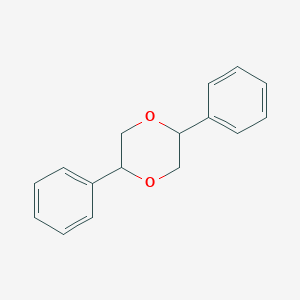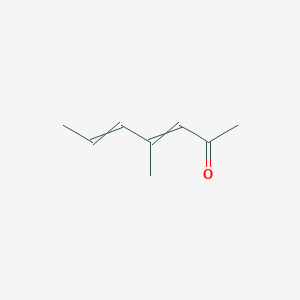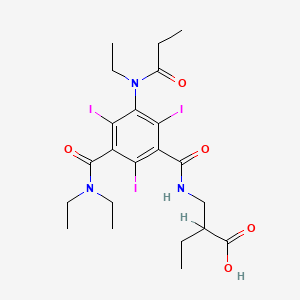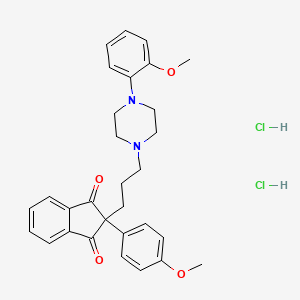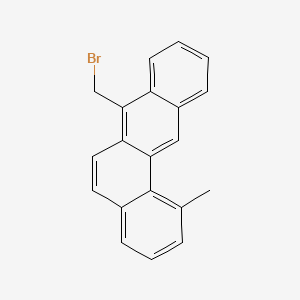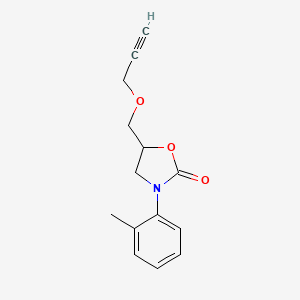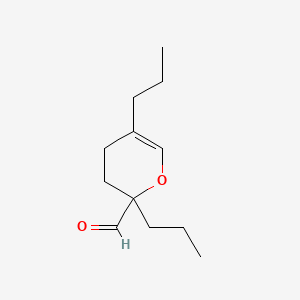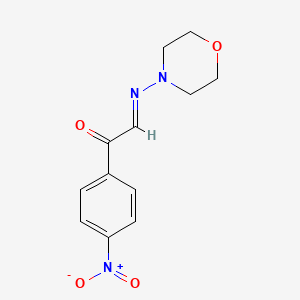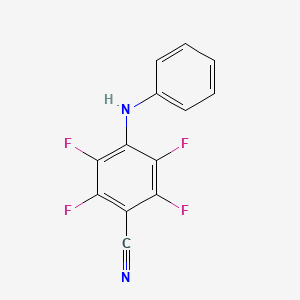
4-Anilino-2,3,5,6-tetrafluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is a chemical compound with the molecular formula C13H6F4N2 It is characterized by the presence of an aniline group attached to a tetrafluorobenzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile typically involves the reaction of 2,3,5,6-tetrafluorobenzonitrile with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the aniline group replaces one of the fluorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve process efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Anilino-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms on the benzene ring.
Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
4-Anilino-2,3,5,6-tetrafluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Anilino-2,3,5,6-tetrafluorobenzonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological macromolecules, while the tetrafluorobenzonitrile moiety can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2,3,5,6-tetrafluorobenzonitrile: Similar structure but with an amino group instead of an aniline group.
2,3,5,6-Tetrafluorobenzonitrile: Lacks the aniline group, making it less reactive in certain chemical reactions.
4-Anilino-2,3,5,6-tetrafluorobenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
4-Anilino-2,3,5,6-tetrafluorobenzonitrile is unique due to the presence of both an aniline group and a tetrafluorobenzonitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
31469-83-7 |
|---|---|
Fórmula molecular |
C13H6F4N2 |
Peso molecular |
266.19 g/mol |
Nombre IUPAC |
4-anilino-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C13H6F4N2/c14-9-8(6-18)10(15)12(17)13(11(9)16)19-7-4-2-1-3-5-7/h1-5,19H |
Clave InChI |
HUONCPFNMIQJEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


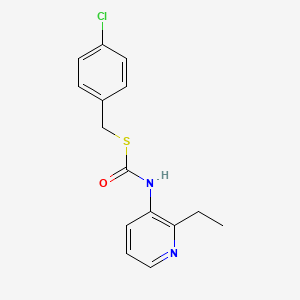
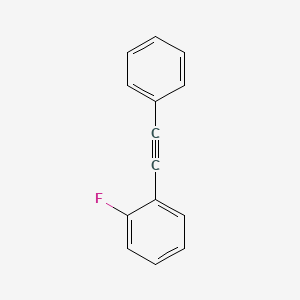
![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)
